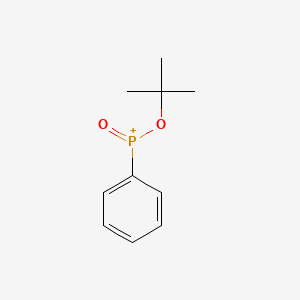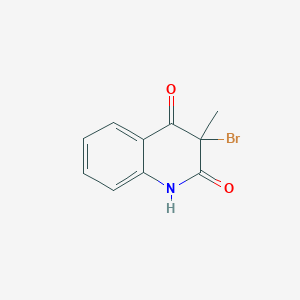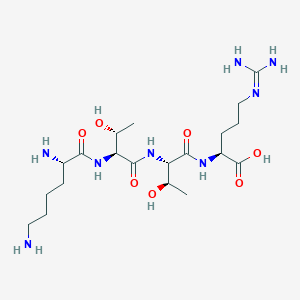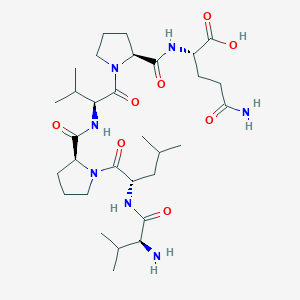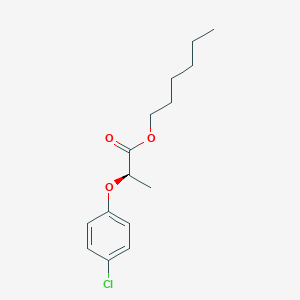
hexyl (2R)-2-(4-chlorophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl (2R)-2-(4-chlorophenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyl group attached to the ester functionality, along with a 4-chlorophenoxy group attached to the propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (2R)-2-(4-chlorophenoxy)propanoate typically involves the esterification of (2R)-2-(4-chlorophenoxy)propanoic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl (2R)-2-(4-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (2R)-2-(4-chlorophenoxy)propanoic acid and hexanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydride.
Major Products Formed
Hydrolysis: (2R)-2-(4-chlorophenoxy)propanoic acid and hexanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexyl (2R)-2-(4-chlorophenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used as a plasticizer or as an additive in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of hexyl (2R)-2-(4-chlorophenoxy)propanoate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the 4-chlorophenoxy group can enhance its binding affinity to certain targets, making it a useful tool in biochemical studies.
Comparación Con Compuestos Similares
Hexyl (2R)-2-(4-chlorophenoxy)propanoate can be compared to other esters with similar structures, such as:
Hexyl (2R)-2-(4-bromophenoxy)propanoate: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and binding properties.
Hexyl (2R)-2-(4-methylphenoxy)propanoate: Contains a methyl group instead of chlorine, which can influence its hydrophobicity and interaction with biological targets.
Hexyl (2R)-2-(4-nitrophenoxy)propanoate: The presence of a nitro group can significantly alter its electronic properties and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the ester functional group in chemical synthesis and research.
Propiedades
Número CAS |
664982-02-9 |
|---|---|
Fórmula molecular |
C15H21ClO3 |
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
hexyl (2R)-2-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C15H21ClO3/c1-3-4-5-6-11-18-15(17)12(2)19-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3/t12-/m1/s1 |
Clave InChI |
QJHSXVWVTYROHG-GFCCVEGCSA-N |
SMILES isomérico |
CCCCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCCCOC(=O)C(C)OC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)
![(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol](/img/structure/B12548461.png)
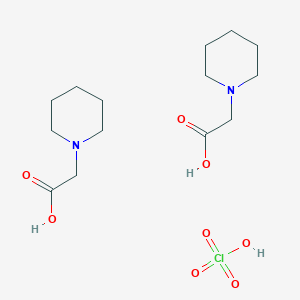



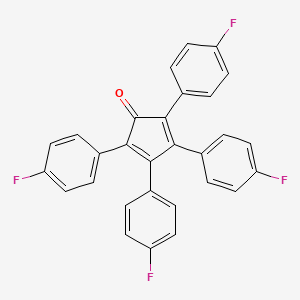
![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
